Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is a chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxypentan-3-yl derivative. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, benzyl cyanide, and various nucleophiles . Reaction conditions typically involve mild temperatures and the use of metal-free catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters .
Scientific Research Applications
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of N-Boc-protected anilines.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbamate groups allow it to participate in various biochemical reactions, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate: Another carbamate derivative with similar applications.
Uniqueness
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is unique due to its specific hydroxypentan-3-yl group, which imparts distinct chemical properties and reactivity compared to other carbamate derivatives .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMELIOJVZHGM-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CCO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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